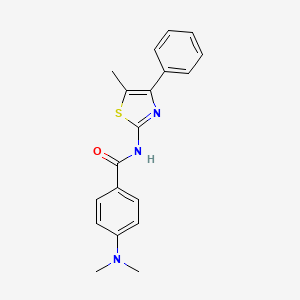
4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its biological relevance, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2S, with a molecular weight of approximately 296.42 g/mol. The compound contains a dimethylamino group, a thiazole moiety, and a benzamide structure that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂S |
| Molecular Weight | 296.42 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antitumor Activity
Research indicates that compounds with thiazole rings exhibit promising antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit various cancer cell lines by inducing apoptosis and disrupting mitotic processes. The compound has been tested for its efficacy against different cancer types, demonstrating significant cytotoxicity in vitro.
In one study, the compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines. Results indicated that it effectively reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Compounds containing thiazole and benzamide structures have been reported to possess antibacterial and antifungal activities. Preliminary screening against common pathogens such as Escherichia coli and Staphylococcus aureus showed promising results, indicating potential applications in treating infections .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or proteins involved in critical cellular processes. For example, thiazole derivatives have been shown to interfere with kinase activity, leading to disrupted signaling pathways associated with cell growth and survival . Further studies are needed to elucidate the precise molecular targets of this compound.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on various thiazole derivatives highlighted the role of structural modifications in enhancing antitumor activity. The presence of the dimethylamino group was found to be crucial for increasing potency against cancer cell lines .
- Antimicrobial Screening : In another investigation, the compound was screened alongside other thiazole derivatives for antimicrobial activity. The results demonstrated that modifications in the thiazole structure could significantly influence antibacterial efficacy .
- Mechanistic Insights : Research focused on the interaction of thiazole derivatives with cellular targets revealed that these compounds could induce apoptosis through caspase activation pathways, which are critical in cancer therapy .
特性
IUPAC Name |
4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-17(14-7-5-4-6-8-14)20-19(24-13)21-18(23)15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLGHOXJLPCFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













